钼酸铯

描述

Cesium molybdate is a white solid that is soluble in water . It has an orthorhombic crystal structure . At higher temperatures, it transitions to a hexagonal crystal structure .

Synthesis Analysis

Cesium molybdates, with the general formula CsMIII(MoO4)2, where MIII = Bi, Dy, Pr, Er, exhibit rich polymorphism and crystallize in a layered structure . These properties have led to intensive studies on cesium molybdates . CsBi(MoO4)2 was synthesized using a microwave method by using cerium sulphate, bismuth oxide, and molybdenum (VI) oxide in an appropriate molar ratio .Molecular Structure Analysis

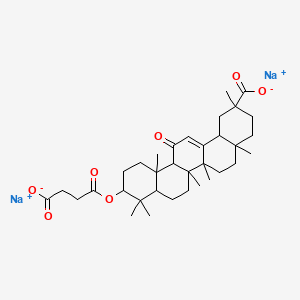

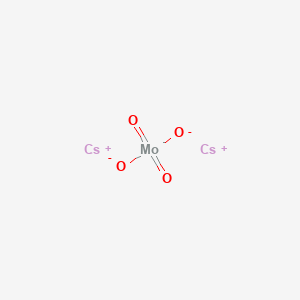

The molecular weight of Cesium molybdate is 425.767 . It has the chemical formula Cs2MoO4 .Chemical Reactions Analysis

Cesium molybdates have been used in the synthesis of hybrid composites for catalysis . For example, a hybrid composite of cesium phosphomolybdate (CsPM) encapsulated in hierarchical porous UiO-66 (HP-UiO-66) was synthesized for catalyzing alkene epoxidation . The reaction preference changes due to the effect of cesium ions in the oxadiaza excision cross-coupling reactions .Physical And Chemical Properties Analysis

Cesium molybdate is a white solid that is soluble in water . It has an orthorhombic crystal structure . At higher temperatures, it transitions to a hexagonal crystal structure .科学研究应用

核安全和材料科学

钼酸铯 (Cs2MoO4) 在核安全方面发挥着重要作用。Do、Sujatanond 和 Ogawa(2022 年)研究了它在严重核事故期间在轻水反应堆中的化学行为。他们研究了 Cs2MoO4 在 304 型不锈钢上的沉积行为,观察到其部分分解以及由此产生的铁和铬的氧化。这项研究有助于了解铯钼酸盐在极端条件下在反应堆冷却系统中的相互作用,为管理核安全问题提供了见解 (Do、Sujatanond 和 Ogawa,2022 年)。

高温固体润滑剂

与钼酸铯密切相关的氧硫钼酸铯 (Cs2MoOS3) 已被探索作为一种潜在的高温固体润滑剂。Strong、Zabinski 和 Vreugdenhil(2001 年)研究了其热化学,发现它在高温下会发生复杂的氧化反应,但仍继续提供润滑作用。这项研究促进了对 Cs2MoOS3 作为高温应用润滑剂(如航空航天或工业机械)的理解 (Strong、Zabinski 和 Vreugdenhil,2001 年)。

汽化和热力学

钼酸铯的汽化行为对于理解其高温性能至关重要。山胁、冈、安本和樱井(1993 年)利用质谱法对此进行了研究,为 Cs2MoO4 的蒸气压提供了基本数据。他们的研究结果对于钼酸铯暴露于极端温度(例如某些工业过程或核反应堆)的应用具有重要意义 (山胁等人,1993 年)。

离子交换和环境应用

钼酸铯及其相关化合物在离子交换和环境修复方面具有潜力。例如,村上、山口、石山和今井(1992 年)合成了钼酸铋铯水合物,展示了它与其他碱离子交换铯离子的能力。此类材料可用于处理放射性废物或环境清理作业 (村上、山口、石山和今井,1992 年)。

原子钟和微细加工技术

在原子钟和微细加工技术领域,钼酸铯得到了创新应用。Maurice、Rutkowski、Kroemer 及其同事(2017 年)开发了一种从含钼酸铯的分散浆料中向碱蒸气电池中填充铯的方法。该技术对于微型原子钟的生产具有重要意义,展示了钼酸铯在先进技术应用中的多功能性 (Maurice 等人,2017 年)。

核废料管理

在核废料管理方面,了解钼酸铯的行为至关重要。Wren、Greer、Michaelis、Higman 和 Kroeker(2015 年)使用核磁共振表征了各种结晶碱钼酸盐相,包括钼酸铯。这项研究有助于管理含有铯和钼的核废料玻璃,为这些玻璃中的非晶化产物提供了见解 (Wren 等人,2015 年)。

作用机制

安全和危害

未来方向

Cesium molybdates have been used in the synthesis of hybrid composites for catalysis . For example, a hybrid composite of cesium phosphomolybdate (CsPM) encapsulated in hierarchical porous UiO-66 (HP-UiO-66) was synthesized for catalyzing alkene epoxidation . This work provides a design path for OER catalysts and enriches the understanding of the role of adsorbed oxyanions .

属性

IUPAC Name |

dicesium;dioxido(dioxo)molybdenum | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Cs.Mo.4O/q2*+1;;;;2*-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGNOBAWAZFBMMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Mo](=O)(=O)[O-].[Cs+].[Cs+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cs2MoO4 | |

| Record name | caesium molybdate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White odorless powder; Soluble in water; [MSDSonline] | |

| Record name | Cesium molybdate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8278 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Cesium molybdate | |

CAS RN |

13597-64-3 | |

| Record name | Molybdate (MoO42-), cesium (1:2), (T-4)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dicesium molybdate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.673 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。